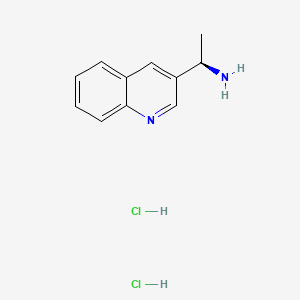

(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride

Description

(1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride is a chiral amine salt featuring a quinoline moiety. The quinoline group (a bicyclic aromatic system with a benzene ring fused to a pyridine ring) at the 3-position distinguishes it from simpler aryl- or heteroaryl-substituted ethanamine derivatives. Its molecular formula is C₁₁H₁₄Cl₂N₂, with a molecular weight of 245.15 g/mol (calculated).

Quinoline derivatives are widely studied for antimicrobial, anticancer, and kinase-inhibitory properties due to their ability to intercalate into DNA or bind enzyme active sites . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula |

C11H14Cl2N2 |

|---|---|

Molecular Weight |

245.14 g/mol |

IUPAC Name |

(1R)-1-quinolin-3-ylethanamine;dihydrochloride |

InChI |

InChI=1S/C11H12N2.2ClH/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10;;/h2-8H,12H2,1H3;2*1H/t8-;;/m1../s1 |

InChI Key |

KABKCAFYVHQHAT-YCBDHFTFSA-N |

Isomeric SMILES |

C[C@H](C1=CC2=CC=CC=C2N=C1)N.Cl.Cl |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2N=C1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Heterocyclic Synthesis: The quinoline ring can be synthesized via various methods, such as the Skraup synthesis or Friedländer synthesis. These involve cyclization of aniline derivatives with aldehydes or ketones in acidic conditions.

Ethylamine Attachment: The ethylamine group can be introduced through reductive amination of an appropriate aldehyde or ketone using ammonia or primary amines.

- Large-scale production typically involves optimized versions of the above synthetic routes. Industrial processes focus on efficiency, yield, and safety.

Chemical Reactions Analysis

Oxidation: The quinoline ring can undergo oxidation to form quinolinic acid, an important intermediate in the biosynthesis of NAD+.

Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Substitution: Quinoline derivatives participate in electrophilic aromatic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

- Oxidation: Quinolinic acid.

- Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: Quinoline derivatives serve as versatile building blocks in organic synthesis.

Biology: Quinolines exhibit antimicrobial, antiviral, and antiparasitic properties.

Medicine: Some quinoline-based drugs are used to treat malaria (e.g., chloroquine).

Industry: Quinolines find applications in dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

- The compound’s effects depend on its specific use. For example, antimalarial quinolines inhibit heme polymerization in Plasmodium parasites.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R)-1-(quinolin-3-yl)ethan-1-amine dihydrochloride with structurally related compounds:

Key Observations:

Substituent Effects: The quinolin-3-yl group imparts greater aromatic bulk and lipophilicity compared to pyridyl or phenyl derivatives. This may enhance membrane permeability but reduce aqueous solubility unless counterbalanced by salt formation (e.g., dihydrochloride). Halogenated analogs (e.g., 3-fluoropyridin-2-yl in , 3-chloro-4-methylphenyl in ) introduce electronegative groups that influence electronic properties and binding interactions.

Molecular Weight: The quinoline derivative has the highest molecular weight (245.15 g/mol), reflecting its larger aromatic system. This contrasts with simpler phenyl derivatives (e.g., 201.69–206.11 g/mol).

Salt Forms: All compounds are hydrochloride or dihydrochloride salts, improving solubility and stability. Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochlorides.

Pharmacological and Functional Implications

- Quinoline Derivatives: Likely exhibit DNA intercalation or topoisomerase inhibition, as seen in fluoroquinolone antibiotics . The 3-position substitution may favor interactions with hydrophobic enzyme pockets.

- Pyridyl/Phenyl Analogs : Smaller substituents (e.g., 3-fluoropyridin-2-yl in ) are often optimized for CNS penetration due to reduced molecular weight and polar surface area.

Biological Activity

(1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and comparative analysis with similar compounds.

- Molecular Formula : C11H14Cl2N2

- Molecular Weight : 245.1 g/mol

- CAS Number : 2703749-34-0

- Purity : ≥ 95%

The compound is typically encountered as a dihydrochloride salt, which enhances its solubility and suitability for biological applications.

The biological activity of (1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride is largely attributed to its quinoline moiety, known for its ability to intercalate with DNA. This interaction may contribute to its antitumor properties. Additionally, the compound may exert effects on specific molecular targets, including enzymes and receptors involved in various signaling pathways.

Biological Activities

Research indicates that (1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride may have the following biological activities:

- Antitumor Activity : Due to its ability to intercalate with DNA, it may inhibit cancer cell proliferation.

- Neuroprotective Effects : Potential applications in treating neurological disorders have been suggested based on its interaction with neurotransmitter systems.

- Antimicrobial Properties : The compound may exhibit activity against certain pathogens, warranting further investigation in infectious disease contexts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Quinoline | Parent Structure | Core structure for derivatives |

| Chloroquine | Antimalarial Drug | Efficacy against malaria |

| Quinidine | Antiarrhythmic Agent | Treatment for heart rhythm disorders |

The specific arrangement of functional groups in (1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride may confer distinct biological activities compared to these related compounds.

Case Studies and Research Findings

A variety of studies have been conducted to elucidate the biological activity of this compound:

Study 1: Antitumor Activity

A study explored the effects of (1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound demonstrated protective effects on neuronal cells against oxidative stress, indicating its potential utility in neurodegenerative disease treatment.

Study 3: Antimicrobial Activity

Research into the antimicrobial properties showed that (1R)-1-(quinolin-3-yl)ethan-1-aminedihydrochloride exhibited significant inhibitory effects against several bacterial strains, highlighting its potential as an antibiotic candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.